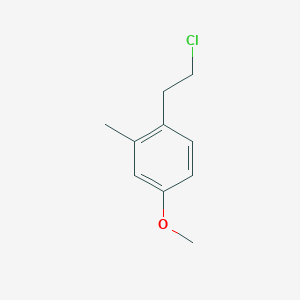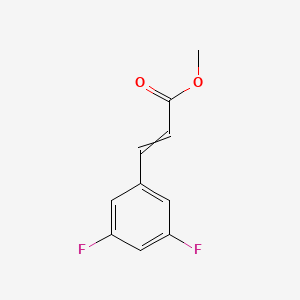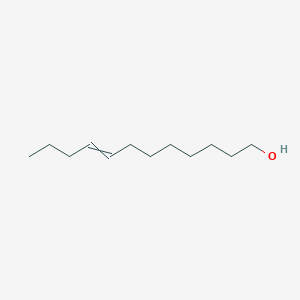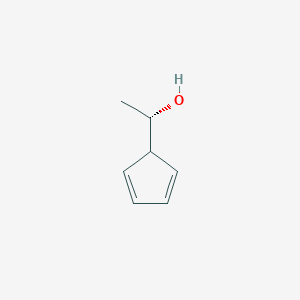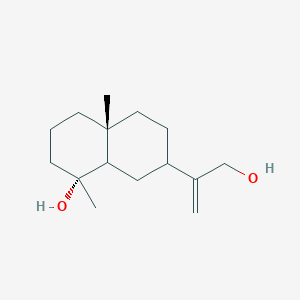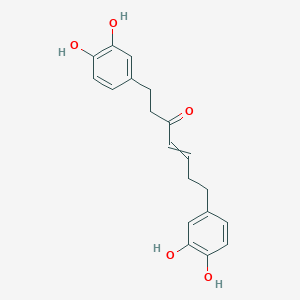![molecular formula C80H72O38 B15146234 Acetyloxymethyl 3',6'-diacetyloxy-2',7'-bis[3-(acetyloxymethoxy)-3-oxopropyl]-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate;acetyloxymethyl 3',6'-diacetyloxy-2',7'-bis[3-(acetyloxymethoxy)-3-oxopropyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate](/img/structure/B15146234.png)
Acetyloxymethyl 3',6'-diacetyloxy-2',7'-bis[3-(acetyloxymethoxy)-3-oxopropyl]-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate;acetyloxymethyl 3',6'-diacetyloxy-2',7'-bis[3-(acetyloxymethoxy)-3-oxopropyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetyloxymethyl 3’,6’-diacetyloxy-2’,7’-bis[3-(acetyloxymethoxy)-3-oxopropyl]-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylate; acetyloxymethyl 3’,6’-diacetyloxy-2’,7’-bis[3-(acetyloxymethoxy)-3-oxopropyl]-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-carboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its spiro structure, which involves a benzofuran and xanthene moiety, making it a subject of interest in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetyloxymethyl 3’,6’-diacetyloxy-2’,7’-bis[3-(acetyloxymethoxy)-3-oxopropyl]-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylate involves multiple steps, starting from the preparation of the benzofuran and xanthene precursors. The key steps include:
Formation of Benzofuran Moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Spiro Formation: The spiro linkage is formed through a nucleophilic substitution reaction, where the benzofuran and xanthene units are connected.
Acetylation: The final step involves the acetylation of hydroxyl groups using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Catalyst Optimization: Employing more efficient catalysts to reduce reaction time and increase yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetyloxymethyl 3’,6’-diacetyloxy-2’,7’-bis[3-(acetyloxymethoxy)-3-oxopropyl]-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress and inflammation, leading to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2’,7’-Dichlorofluorescein Diacetate: Known for its use as a fluorescent probe in biological studies.
Fluorescein Diacetate: Another fluorescent compound used in cell viability assays.
Uniqueness
Acetyloxymethyl 3’,6’-diacetyloxy-2’,7’-bis[3-(acetyloxymethoxy)-3-oxopropyl]-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylate is unique due to its spiro structure and multiple acetyl groups, which enhance its stability and reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C80H72O38 |
|---|---|
Peso molecular |
1641.4 g/mol |
Nombre IUPAC |
acetyloxymethyl 3',6'-diacetyloxy-2',7'-bis[3-(acetyloxymethoxy)-3-oxopropyl]-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate;acetyloxymethyl 3',6'-diacetyloxy-2',7'-bis[3-(acetyloxymethoxy)-3-oxopropyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate |
InChI |
InChI=1S/2C40H36O19/c1-20(41)50-17-53-36(46)10-7-25-13-30-34(15-32(25)56-23(4)44)58-35-16-33(57-24(5)45)26(8-11-37(47)54-18-51-21(2)42)14-31(35)40(30)29-9-6-27(12-28(29)39(49)59-40)38(48)55-19-52-22(3)43;1-20(41)50-17-53-36(46)10-7-25-12-30-34(15-32(25)56-23(4)44)58-35-16-33(57-24(5)45)26(8-11-37(47)54-18-51-21(2)42)13-31(35)40(30)29-14-27(6-9-28(29)39(49)59-40)38(48)55-19-52-22(3)43/h2*6,9,12-16H,7-8,10-11,17-19H2,1-5H3 |
Clave InChI |
UNDDCRWLSMJTCT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCOC(=O)CCC1=CC2=C(C=C1OC(=O)C)OC3=C(C24C5=C(C=C(C=C5)C(=O)OCOC(=O)C)C(=O)O4)C=C(C(=C3)OC(=O)C)CCC(=O)OCOC(=O)C.CC(=O)OCOC(=O)CCC1=CC2=C(C=C1OC(=O)C)OC3=C(C24C5=C(C=CC(=C5)C(=O)OCOC(=O)C)C(=O)O4)C=C(C(=C3)OC(=O)C)CCC(=O)OCOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


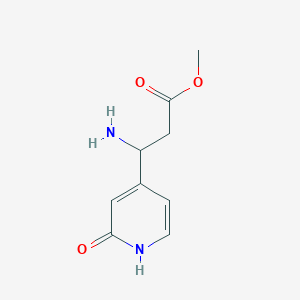
![(5S)-5-[(8R,10R,14R)-3-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-5-methyloxolan-2-one](/img/structure/B15146168.png)
![2-[(2E)-3-[3-Methoxy-4-(prop-2-YN-1-yloxy)phenyl]prop-2-enamido]benzoic acid](/img/structure/B15146169.png)
![[(1S,3R,7S,11S)-6-acetyl-8-acetyloxy-14-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] benzoate](/img/structure/B15146170.png)
![4-{[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}-2-(hydroxymethyl)-6-{4-[(1E)-3-hydroxyprop-1-en-1-yl]-2,6-dimethoxyphenoxy}oxane-3,5-diol](/img/structure/B15146174.png)
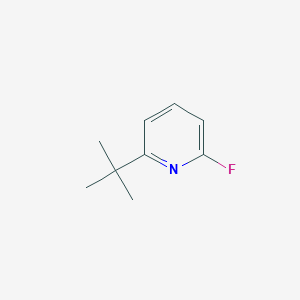
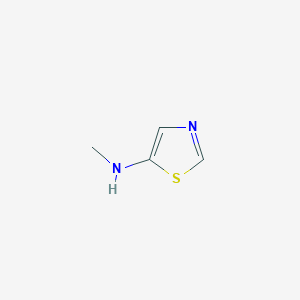
![4-Cyclopropyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride](/img/structure/B15146203.png)
